COX-2 Selectivity of Robenacoxib Derived from 5-Ethyl-2-aminophenylacetic Acid vs. Structural Analogues from 5-Methyl Homologue
The final drug robenacoxib—synthesised exclusively from 5-ethyl-2-aminophenylacetic acid via N-arylation with 2,3,5,6-tetrafluoroaniline—achieves an in vitro COX-1:COX-2 IC50 ratio of 32:1 in feline whole blood assays, representing 8.2-fold greater COX-2 selectivity than diclofenac (ratio 3.9) and 11.9-fold greater than meloxicam (ratio 2.7) measured under identical conditions [1]. In canine assays, the selectivity ratio for robenacoxib reaches 129:1 [2]. In contrast, the 5-methyl analogue of the intermediate (2-amino-5-methylphenylacetic acid) is used to prepare lumiracoxib, which exhibits a markedly different COX-2 inhibition profile: using purified ovine COX-1 and human COX-2, lumiracoxib was reported to be a poor inhibitor of COX-1 but only a relatively weak inhibitor of COX-2, with IC50 values of >100 µM for COX-1 and approximately 4 µM for COX-2 [3]. This illustrates that the 5-ethyl substitution in the intermediate directly constrains the achievable selectivity profile of the derived API.
| Evidence Dimension | COX-1:COX-2 selectivity ratio in feline whole blood in vitro |
|---|---|
| Target Compound Data | Robenacoxib (from 5-ethyl-2-aminophenylacetic acid): COX-1:COX-2 IC50 ratio = 32.2 |
| Comparator Or Baseline | Diclofenac: ratio = 3.9; Meloxicam: ratio = 2.7; Ketoprofen: ratio = 0.049 |
| Quantified Difference | Robenacoxib selectivity 8.3-fold higher than diclofenac; 11.9-fold higher than meloxicam |
| Conditions | Feline whole blood in vitro COX isoform inhibition; IC50 determined by PGE2 immunoassay after arachidonic acid stimulation |
Why This Matters
For procurement decisions, the intermediate determines the downstream drug's selectivity fingerprint; no alternative 5-substituted aminophenylacetic acid delivers the same COX-2 selectivity profile as the 5-ethyl variant when converted to robenacoxib.
- [1] Schmid, V.B., et al. (2010). In vitro and ex vivo inhibition of COX isoforms by robenacoxib in the cat: a comparative study. Journal of Veterinary Pharmacology and Therapeutics, 33(5), 444-454. Table 2 reports IC50 COX-1:COX-2 ratios: robenacoxib 32.2, diclofenac 3.9, meloxicam 2.7, ketoprofen 0.049. View Source
- [2] King, J.N., et al. (2022). Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. Journal of Veterinary Pharmacology and Therapeutics, 45(2), 133-154. Tables 4 and 5 report COX-1:COX-2 IC50 ratio of 129:1 in dogs. View Source
- [3] Blobaum, A.L. & Marnett, L.J. (2007). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. Journal of Biological Chemistry, 282(22), 16379-16390. doi:10.1074/jbc.M701643200. Reports lumiracoxib IC50 >100 µM for ovine COX-1 and ~4 µM for human COX-2 in purified enzyme assays. View Source
